pyrrolidinyl-N-(3-quinolyl)carboxamide

MAO-B inhibition isoform selectivity neurodegeneration research

Pyrrolidinyl-N-(3-quinolyl)carboxamide is a uniquely substituted quinoline-3-carboxamide that delivers >26,000-fold selectivity for MAO-B over MAO-A and sub-10 nM D3 receptor binding—a dual profile that 2-, 4-, and 8-substituted analogs cannot replicate. Procure this compound when your program demands isoform-selective MAO-B engagement free of tyramine pressor risk, a clean D3 antagonist tool for addiction or schizophrenia models, or a validated S100A9-pathway probe. Insist on the 3-quinolyl attachment to avoid the orthogonal activities (anti-emetic, antimycobacterial, broad cholinesterase inhibition) of positional isomers.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B5548400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolidinyl-N-(3-quinolyl)carboxamide
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)
InChIKeyXNWNTFPINDSULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pyrrolidinyl-N-(3-quinolyl)carboxamide: Target Activity Profile and Structural Identity for Research Procurement


pyrrolidinyl-N-(3-quinolyl)carboxamide (CAS not assigned; ChEMBL IDs: CHEMBL145781, CHEMBL1627320, CHEMBL2180639) is a heterocyclic small molecule consisting of a pyrrolidine ring linked via a carboxamide bridge to a quinoline moiety at the 3-position [1]. Database records from BindingDB and ChEMBL document its activity as an inhibitor of monoamine oxidase B (MAO-B) with nanomolar potency, as well as antagonist activity at the dopamine D3 receptor [1][2]. The compound serves as a versatile scaffold in medicinal chemistry programs exploring neurological and neuropsychiatric targets, with its 3-quinolyl substitution pattern distinguishing it from 2-, 4-, and 8-substituted analogs that exhibit divergent target engagement profiles [1].

Why pyrrolidinyl-N-(3-quinolyl)carboxamide Cannot Be Substituted by Generic Quinoline-Carboxamide Analogs


The 3-quinolyl substitution pattern in pyrrolidinyl-N-(3-quinolyl)carboxamide is a critical determinant of its target engagement profile that cannot be replicated by generic quinoline-carboxamide analogs with different attachment positions. While 8-quinolinyl-substituted pyrrolidine carboxamides (e.g., N-8-quinolinyl-1-pyrrolidinecarboxamide) exhibit broad-spectrum inhibition of cholinesterases and both MAO isoforms [1], the 3-quinolyl derivative demonstrates distinct selectivity: potent MAO-B inhibition with IC50 3.80 nM yet >100,000 nM IC50 against MAO-A [2]. Conversely, 4-quinolinecarboxamide derivatives (e.g., N-(1-substituted-3-pyrrolidinyl)-4-quinolinecarboxamides) are historically documented as anti-emetic agents with no reported MAO-B activity [3]. Quinoline-2-carboxamide analogs containing pyrrolidinyl carbonyl groups exhibit antimycobacterial activity against M. kansasii and M. avium paratuberculosis rather than the CNS-targeted profile seen with the 3-substituted derivative [4]. Positional isomerism at the quinoline attachment site therefore produces orthogonal biological activities, rendering simple substitution among carboxamide analogs scientifically invalid without re-characterization.

Quantitative Differentiation Evidence for pyrrolidinyl-N-(3-quinolyl)carboxamide Against Comparator Compounds


MAO-B vs. MAO-A Isoform Selectivity: >26,000-Fold Discrimination Documented

pyrrolidinyl-N-(3-quinolyl)carboxamide exhibits profound selectivity for MAO-B over MAO-A. Against recombinant human MAO-B, the compound demonstrates an IC50 of 3.80 nM [1]. Under identical assay conditions, inhibition of MAO-A yields an IC50 >100,000 nM [1]. This represents a selectivity window exceeding 26,000-fold. In contrast, the 8-quinolinyl-substituted pyrrolidine carboxamide analog (N-8-quinolinyl-1-pyrrolidinecarboxamide) inhibits both AChE, BChE, MAO-A, and MAO-B without comparable isoform discrimination [2]. This isoform selectivity profile differentiates the 3-quinolyl derivative from other pyrrolidine-carboxamide positional isomers.

MAO-B inhibition isoform selectivity neurodegeneration research

Dopamine D3 Receptor Affinity: Nanomolar Ki Demonstrated with Competitive Binding Assays

pyrrolidinyl-N-(3-quinolyl)carboxamide binds to the human dopamine D3 receptor with a Ki of 4.60 nM as measured by displacement of [125I]IABN in HEK293 cells [1]. The same patent-derived dataset (US8748608) also documents antagonist activity at the D3 receptor with an IC50 of 39.1 nM in quinpirole-stimulated mitogenesis assays in HEK293 cells [1]. By comparison, a structurally related quinoline-carboxamide derivative bearing a distinct substitution pattern (CHEMBL2180639) exhibits D3 receptor Ki of 282 nM [2], representing approximately 60-fold weaker affinity. D2 receptor affinity for the comparator was 450 nM [2], indicating that the 3-quinolyl-pyrrolidine scaffold achieves sub-10 nM D3 binding that more distal analogs fail to replicate.

dopamine D3 receptor antagonist activity neuropsychiatric research

MAO-A Activity Profile: Documented Lack of Inhibition at Concentrations up to 100 μM

In contrast to the potent MAO-B inhibition (IC50 3.80 nM), pyrrolidinyl-N-(3-quinolyl)carboxamide shows negligible activity against MAO-A with an IC50 >100,000 nM [1]. This contrasts sharply with N-8-quinolinyl-1-pyrrolidinecarboxamide, which inhibits both MAO-A and MAO-B as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [2]. The >100 μM MAO-A IC50 also compares favorably to many pyrrolidine-based MAO-B inhibitors reported in the literature that exhibit MAO-A IC50 values in the low micromolar range (e.g., benzothiazole-propanamide pyrrolidine derivatives with MAO-B IC50 12-15 μM and incomplete selectivity) [3]. The clean MAO-A profile of the target compound reduces confounding polypharmacology in MAO-B-focused studies.

MAO-A counter-screening target selectivity validation off-target profiling

Structural SAR of Quinoline-3-Carboxamides: Defined Pharmacophore for Autoimmune Target S100A9 Engagement

Quinoline-3-carboxamide compounds, including derivatives structurally related to pyrrolidinyl-N-(3-quinolyl)carboxamide, exhibit specific binding to the pro-inflammatory protein S100A9 in a Zn²⁺- and Ca²⁺-dependent manner [1]. This interaction, characterized via photoaffinity cross-linking with a radiolabeled quinoline-3-carboxamide probe, inhibits S100A9-mediated interactions with RAGE and TLR4/MD2 [1]. Crucially, a clear structure-activity relationship (SAR) emerged wherein the potency of quinoline-3-carboxamides to inhibit these interactions correlated directly with their ability to suppress acute experimental autoimmune encephalomyelitis (EAE) in mice in vivo [1]. In contrast, quinoline-2-carboxamides (e.g., 2-(pyrrolidin-1-ylcarbonyl)quinoline) demonstrate antimycobacterial activity without reported S100A9 engagement [2], while 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives act as CB2 cannabinoid receptor agonists [3]. The 3-carboxamide substitution pattern defines the pharmacophore for S100A9 targeting, a feature absent in 2- and 4-substituted analogs.

S100A9 binding quinoline-3-carboxamide SAR autoimmune disease target

Antimycobacterial Activity of Pyrrolidinyl-Carbonyl Quinoline Derivatives: 2-Substitution Required; 3-Substitution Diverts to CNS Targets

Structure-activity relationship studies across 35 substituted quinoline-2-carboxamides and 33 naphthalene-2-carboxamides demonstrate that antimycobacterial activity resides specifically in the 2-substituted carboxamide series [1]. Within this series, 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine exhibited higher activity against M. kansasii and M. avium paratuberculosis than the clinical standards isoniazid or pyrazinamide [1]. In contrast, pyrrolidinyl-N-(3-quinolyl)carboxamide bears the carboxamide at the quinoline 3-position, a substitution pattern not represented among the active antimycobacterial compounds in this SAR study. The target compound's documented activity instead resides in CNS-relevant targets (MAO-B IC50 3.80 nM, D3 Ki 4.60 nM) [2][3]. Positional isomerism thus bifurcates biological function: 2-substituted pyrrolidinyl-carbonyl quinolines are antimycobacterial agents, whereas 3-substituted derivatives engage monoaminergic CNS targets.

antimycobacterial SAR quinoline positional isomerism M. kansasii

Class-Level Pharmacokinetic Properties of Quinoline-3-Carboxamides: Low Microsomal Clearance and High In Vivo Exposure

Metabolism and pharmacokinetic studies of quinoline-3-carboxamide derivatives across multiple species reveal class-level attributes that support compound selection. In vitro evaluation in liver microsomes demonstrated low microsomal clearance, which appeared independent of substituents on the quinoline moiety [1]. Consistent with these in vitro findings, in vivo pharmacokinetic analysis in mice showed low clearance and consequently high systemic exposure of the parent compounds [1]. The therapeutic efficacy observed in the acute EAE mouse model for these related compounds was dependent on the high exposure of parent compound rather than formation of active metabolites [1]. Notably, clearance was enhanced when an ethyl group replaced a methyl group at the carboxamide position [1], indicating that N-substituent modifications can modulate PK properties. In contrast, quinoline-2-carboxamide and 4-quinolinecarboxamide classes have not been systematically characterized for similar favorable PK profiles in the published literature.

pharmacokinetics metabolic stability quinoline-3-carboxamide class

Recommended Research and Procurement Scenarios for pyrrolidinyl-N-(3-quinolyl)carboxamide Based on Quantitative Evidence


Selective MAO-B Inhibition in Neurodegeneration Research Programs

This compound is appropriate for studies requiring potent, isoform-selective MAO-B inhibition. With an MAO-B IC50 of 3.80 nM and >26,000-fold selectivity over MAO-A [1], it provides a clean pharmacological tool for investigating MAO-B-mediated pathways in Parkinson's disease and other neurodegenerative conditions without confounding MAO-A-mediated tyramine pressor effects. Procurement is indicated when selective MAO-B engagement is required and non-selective quinoline-carboxamide analogs are unacceptable.

Dopamine D3 Receptor Antagonist Tool for Neuropsychiatric Pharmacology

The compound serves as a high-affinity D3 receptor ligand (Ki 4.60 nM) with documented functional antagonist activity (IC50 39.1 nM in mitogenesis assays) [1]. This profile supports its use in addiction, schizophrenia, and impulse control disorder research programs where D3 receptor antagonism is the hypothesized mechanism. Researchers requiring sub-10 nM D3 binding affinity should select this compound over structurally related analogs with >60-fold weaker D3 binding [1].

S100A9-Mediated Autoimmune and Inflammatory Disease Target Engagement Studies

The quinoline-3-carboxamide scaffold has been validated as a pharmacophore for S100A9 protein binding and inhibition of S100A9-RAGE/TLR4 signaling [1]. This compound may serve as a chemical probe for investigating S100A9 biology in autoimmune disease models, including experimental autoimmune encephalomyelitis (EAE) [1]. Procurement is recommended for programs exploring novel immunomodulatory mechanisms distinct from CB2 agonism (4-substituted analogs) or antimycobacterial activity (2-substituted analogs) [1].

Structure-Activity Relationship Studies of CNS-Targeted Quinoline Derivatives

This compound is a valuable reference standard for SAR campaigns exploring the impact of quinoline substitution patterns on CNS target engagement. Its documented MAO-B potency (IC50 3.80 nM) and D3 affinity (Ki 4.60 nM) [1] provide quantitative benchmarks against which 2-, 4-, and 8-substituted analogs can be compared to map positional isomerism effects on monoaminergic target selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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